Fmoc-Phe-Pro-OH
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Overview
Description
Fmoc-Phe-Pro-OH: is a compound used extensively in peptide synthesis. It is a derivative of phenylalanine and proline, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is particularly valuable in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Phe-Pro-OH typically involves the protection of the amino group of phenylalanine with the Fmoc group, followed by coupling with proline. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The coupling reaction is usually carried out in the presence of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent such as dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .
Chemical Reactions Analysis
Types of Reactions: Fmoc-Phe-Pro-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group is removed using a base such as piperidine in DMF.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like DIC and HOBt.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Coupling: DIC and HOBt in DMF.
Major Products:
Scientific Research Applications
Chemistry: Fmoc-Phe-Pro-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the creation of complex peptide sequences .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate relationships. It is also employed in the development of peptide-based drugs .
Medicine: this compound is instrumental in the development of therapeutic peptides. These peptides can act as hormones, enzymes, or inhibitors, playing crucial roles in various medical treatments .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also utilized in the development of diagnostic tools and biosensors .
Mechanism of Action
The mechanism of action of Fmoc-Phe-Pro-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further peptide bond formation .
Comparison with Similar Compounds
Fmoc-Phe-OH: A similar compound where proline is replaced by phenylalanine.
Fmoc-Pro-OH: A compound where phenylalanine is replaced by proline.
Fmoc-Homophe-OH: A derivative with a longer side chain.
Uniqueness: Fmoc-Phe-Pro-OH is unique due to its specific combination of phenylalanine and proline, which imparts distinct structural and functional properties. This combination is particularly useful in creating peptides with specific biological activities .
Properties
IUPAC Name |
1-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c32-27(31-16-8-15-26(31)28(33)34)25(17-19-9-2-1-3-10-19)30-29(35)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-26H,8,15-18H2,(H,30,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLJYCCFIFHMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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